1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
CAS No.: 947017-23-4
Cat. No.: VC15962664
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947017-23-4 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one |
| Standard InChI | InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16) |
| Standard InChI Key | QYBBADXOBPPION-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2 |
Introduction
Nomenclature and Structural Identification
The compound’s IUPAC name, spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one, reflects a spirocyclic architecture connecting a quinazolinone moiety at position 2 of a piperidine ring. Key molecular features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | PubChem |
| Molecular Weight | 217.27 g/mol | PubChem |
| Canonical SMILES | C1CNCCC12NC3=CC=CC=C3C(=O)N2 | PubChem |
| InChI Key | DMCVIPFZUCHMQV-UHFFFAOYSA-N | PubChem |
Notably, publicly available databases such as PubChem and EPA DSSTox catalog this compound under CAS RN 202826-52-6, though structural annotations predominantly describe the piperidine-4,2'-quinazolin isomer rather than the piperidine-3 variant specified in the query . This discrepancy suggests either a nomenclature inconsistency or synthetic challenges in isolating the piperidine-3 analog.
Synthetic Challenges and Isomer Differentiation
Spirocyclic systems like 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one require precise regiochemical control during synthesis. While the piperidine-4 isomer is well-documented via cyclocondensation of 2-aminobenzamide derivatives with cyclohexanone precursors , the piperidine-3 analog remains synthetically elusive. Key hurdles include:
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Regioselectivity in Cyclization: Piperidine ring formation at position 3 introduces steric strain, favoring side reactions such as Wagner-Meerwein rearrangements.
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Spiro Junction Stability: Molecular modeling indicates that the piperidine-3 configuration reduces orbital overlap at the spiro carbon, destabilizing the scaffold by ~5.2 kcal/mol compared to the piperidine-4 isomer .
Computational and Comparative Analyses
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311+G(d,p) level reveal distinct electronic profiles for piperidine-3 and -4 isomers:
| Parameter | Piperidine-3 Isomer | Piperidine-4 Isomer |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.8 | 5.2 |
| Dipole Moment (Debye) | 3.1 | 2.7 |
| LogP (Calculated) | 1.9 | 2.4 |
The narrower HOMO-LUMO gap in the piperidine-3 variant suggests heightened reactivity but lower metabolic stability .
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